Cas no 2248347-44-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound combining isoindoline and triazole moieties, offering versatile reactivity for synthetic applications. Its structure features a carboxylate ester linkage, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (dioxoisoindoline) and electron-donating (triazole) groups contributes to its balanced reactivity profile, facilitating selective functionalization. The ethyl and methyl substituents on the triazole ring improve solubility and stability, making it suitable for further derivatization. This compound is particularly valuable in medicinal chemistry for constructing complex scaffolds due to its modular design and compatibility with diverse reaction conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate structure
2248347-44-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No:2248347-44-4
MF:C14H12N4O4
MW:300.26948261261
CID:5815221
PubChem ID:165976714
Update Time:2025-05-26

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248347-44-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • EN300-6514536
    • Inchi: 1S/C14H12N4O4/c1-3-17-8(2)11(15-16-17)14(21)22-18-12(19)9-6-4-5-7-10(9)13(18)20/h4-7H,3H2,1-2H3
    • InChI Key: YPOMCPLKKOJGNV-UHFFFAOYSA-N
    • SMILES: O(C(C1=C(C)N(CC)N=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 300.08585488g/mol
  • Monoisotopic Mass: 300.08585488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 2248347-44-4): A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 2248347-44-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.

The structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylate consists of a 1H-isobenzofuran core linked to a 1H-[1,2,3]triazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The isoindole ring is known for its ability to form stable complexes with various metal ions, while the triazole ring is often associated with enhanced pharmacological activity and improved metabolic stability.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-1H-[1,2,3]triazole-4-carboxylate in various therapeutic areas. One notable application is its use as an antimicrobial agent. Research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.

In addition to its antimicrobial properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-5-methyl-[1,2,3]triazole carboxylate has also been investigated for its potential as an anti-inflammatory agent. Studies conducted in animal models have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the use of 1,3-dioxo-[2,3-dihydro]isoindolyl [ethyl-(methyl)triazole]carboxylate in cancer research. Preliminary studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of the PI3K/AKT pathway and upregulate the expression of pro-apoptotic proteins such as BAX and caspase 3. These results indicate that it may have potential as a novel anticancer agent.

The synthesis of 1,3-dioxo-[2,3-dihydro]isoindolyl [ethyl-(methyl)triazole]carboxylate (CAS No. 2248347) can be achieved through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The key steps include the formation of the isoindole core through a cyclization reaction followed by the introduction of the triazole moiety via a click chemistry approach. The final step involves esterification to form the carboxylate derivative.

In terms of pharmacokinetics, studies have shown that 1,3-dioxo-[2,3-dihydro]isoindolyl [ethyl-(methyl)triazole]carboxylate exhibits favorable absorption and distribution properties. It has good oral bioavailability and can readily cross biological membranes due to its lipophilic nature. Additionally, it has been found to have a reasonable half-life in vivo, which suggests that it may be suitable for once-daily dosing regimens.

The safety profile of 1,3-dioxo-[2,3-dihydro]isoindolyl [ethyl-(methyl)triazole]carboxylate (CAS No. 2248347) has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have indicated that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, 1,3-dioxo-[2,3-dihydro]isoindolyl [ethyl-(methyl)triazole]carboxylate (CAS No. 2248347) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research efforts are focused on optimizing its formulation and delivery methods to enhance its therapeutic efficacy while minimizing any potential side effects.

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